4-Benzoylsalicylic acid
CAS No.: 78372-24-4
Cat. No.: VC19342150
Molecular Formula: C28H18CaO8
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78372-24-4 |
|---|---|
| Molecular Formula | C28H18CaO8 |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | calcium;5-benzoyl-2-carboxyphenolate |
| Standard InChI | InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2 |
| Standard InChI Key | QWXAXZNVFYDSCG-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
4-Benzoylsalicylic acid (IUPAC name: 4-benzoyl-2-hydroxybenzoic acid) features a salicylic acid backbone substituted with a benzoyl group at the para position of the aromatic ring. Its molecular formula is , yielding a molecular weight of 242.23 g/mol. The compound’s bifunctional structure—combining a carboxylic acid and a ketone group—imparts unique physicochemical properties, including pH-dependent solubility and UV absorption characteristics.
Physicochemical Properties
The following table summarizes key properties inferred from structural analogs and computational predictions:
| Property | Value/Range |
|---|---|
| Molecular Weight | 242.23 g/mol |
| Melting Point | 185–188°C (predicted) |
| Solubility in Water | 1.2 g/L (25°C, estimated) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| UV λ<sub>max</sub> | 290 nm (methanol) |
These values suggest moderate lipophilicity, aligning with trends observed in other benzoylated aromatics . The UV absorption profile indicates potential utility in sunscreen formulations, though direct evidence remains lacking.
Synthesis and Manufacturing
The synthesis of 4-benzoylsalicylic acid typically involves Friedel-Crafts acylation of salicylic acid, though alternative routes exist:
Friedel-Crafts Acylation
Salicylic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub>) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, favoring para substitution due to the directing effects of the hydroxyl and carboxylic acid groups:
Yields for this method range from 60% to 75%, with purity dependent on recrystallization solvents (commonly ethanol/water mixtures) .
Alternative Pathways
-
Schmidt Reaction: Conversion of salicylamide to 4-benzoylsalicylic acid via reaction with benzoyl cyanide. Limited by reagent toxicity.
-
Enzymatic Esterification: Emerging methods using lipases show promise for greener synthesis but remain experimental .
Pharmacological and Industrial Applications
Organic Synthesis Intermediate
The compound serves as a precursor for synthesizing metal-chelating agents and liquid crystal monomers. For example, coordination with transition metals (e.g., Cu<sup>2+</sup>) yields complexes with tunable redox properties.
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